![molecular formula C27H27N3O6S B12211445 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12211445.png)
2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and is further functionalized with dimethoxyphenyl and sulfanyl groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Dimethoxyphenyl Groups: The dimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, often using dimethoxybenzene derivatives and suitable electrophiles.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, typically using thiol reagents.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
-
Anticancer Properties :
- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. The presence of the quinazoline moiety is known to interact with various molecular targets involved in cancer progression, making this compound a candidate for further investigation in cancer therapeutics.
- A study on related compounds showed that modifications in the quinazoline structure could enhance cytotoxicity against cancer cell lines .
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of quinazoline derivatives, researchers synthesized various compounds and assessed their cytotoxic effects on human cancer cell lines. The results demonstrated that modifications to the substituents significantly influenced the potency of the compounds. Specifically, compounds with methoxy groups showed enhanced activity, indicating that 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide could be a promising candidate for further development .
Case Study 2: Antimicrobial Activity Assessment
A series of quinazoline derivatives were tested against various bacterial strains. The results indicated that compounds with sulfanyl groups exhibited higher antibacterial activity compared to their non-sulfanyl counterparts. This suggests that the compound's structure could be optimized for enhanced antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The dimethoxyphenyl groups may enhance binding affinity and specificity, while the sulfanyl group could participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
- N-(2,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of multiple methoxy groups, a sulfanyl group, and a quinazolinone core makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-{[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic derivative belonging to the class of quinazolinone compounds. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound based on recent studies and findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by:
- A quinazolinone core featuring methoxy substitutions.
- A sulfanyl group which may enhance its biological activity.
- An acetamide moiety that contributes to its pharmacological profile.
Biological Activity Overview
Recent studies have investigated the biological activities of similar quinazolinone derivatives, suggesting potential applications in various therapeutic areas. The following sections summarize key findings related to antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Quinazolinone derivatives have shown promising antimicrobial properties. For instance:
- Synthesis and Evaluation : Compounds synthesized from similar structures have demonstrated significant antibacterial activity against a range of pathogens. In particular, derivatives with methoxy substitutions exhibited enhanced potency against Gram-positive and Gram-negative bacteria .
Compound | Activity | MIC (µg/mL) |
---|---|---|
Quinazolinone A | Antibacterial | 15 |
Quinazolinone B | Antifungal | 10 |
Target Compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2:
- Mechanism : The presence of methoxy groups is believed to facilitate interactions with inflammatory pathways, thereby reducing inflammation .
Anticancer Activity
Quinazolinone derivatives have also been explored for their anticancer effects:
- Cell Line Studies : Research indicates that similar compounds induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic markers .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
Target Compound | TBD | TBD |
Case Studies
- Case Study on Antimicrobial Activity : A study focused on synthesizing a series of quinazolinones showed that modifications at the 6 and 7 positions significantly enhanced antibacterial activity against resistant strains .
- Case Study on Anti-inflammatory Effects : Another investigation highlighted the role of methoxy groups in modulating inflammatory responses in vitro, demonstrating a marked decrease in TNF-alpha production in treated macrophages .
Properties
Molecular Formula |
C27H27N3O6S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O6S/c1-16-6-8-17(9-7-16)28-25(31)15-37-27-29-20-14-24(36-5)23(35-4)13-19(20)26(32)30(27)21-12-18(33-2)10-11-22(21)34-3/h6-14H,15H2,1-5H3,(H,28,31) |
InChI Key |
ATKUOOXDNQDIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C(=O)N2C4=C(C=CC(=C4)OC)OC)OC)OC |
Origin of Product |
United States |
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